Proguanil-d6 (hydrochloride)
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Overview
Description
Proguanil-d6 (hydrochloride) is a deuterium-labeled derivative of Proguanil hydrochloride, an antimalarial agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Proguanil. The deuterium labeling helps in tracing the compound within biological systems, providing valuable insights into its behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Proguanil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Proguanil molecule. One common method is the reaction of p-chlorophenylcyanoguanidine with deuterated isopropylamine under controlled conditions to form the deuterated biguanide derivative. This is followed by the conversion to its hydrochloride salt through acidification with hydrochloric acid .
Industrial Production Methods: Industrial production of Proguanil-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Proguanil-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, cycloguanil, through cytochrome P450-mediated oxidation.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the liver.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Cycloguanil: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various substituted products depending on the nucleophile used in substitution reactions
Scientific Research Applications
Proguanil-d6 (hydrochloride) is extensively used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Proguanil.
Biology: Tracing the metabolic pathways and interactions of Proguanil in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Proguanil in clinical studies.
Industry: Quality control and validation of Proguanil formulations and derivatives
Mechanism of Action
Proguanil-d6 (hydrochloride) exerts its effects through its active metabolite, cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of purines and pyrimidines. This inhibition disrupts DNA synthesis and cell division in the malaria parasite, leading to its death. The molecular targets include the dihydrofolate reductase enzyme and the folate pathway .
Comparison with Similar Compounds
Proguanil hydrochloride: The non-deuterated form of Proguanil.
Cycloguanil: The active metabolite of Proguanil.
Chloroquine: Another antimalarial agent with a different mechanism of action.
Comparison: Proguanil-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Compared to Proguanil hydrochloride, it provides enhanced insights into the pharmacokinetics and metabolism. Cycloguanil, while being the active metabolite, does not offer the same tracing capabilities. Chloroquine, although effective against malaria, operates through a different mechanism, making Proguanil-d6 (hydrochloride) distinct in its mode of action and research applications .
Properties
Molecular Formula |
C11H17Cl2N5 |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
InChI Key |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.